molecular formula C8H15F3N2 B14875867 N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine

N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine

Cat. No.: B14875867
M. Wt: 196.21 g/mol
InChI Key: ZXBAWUBZKDHMLY-UHFFFAOYSA-N
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Description

N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. The compound consists of a cyclopentane ring substituted with a methyl group and a trifluoroethyl group on the nitrogen atoms of the diamine moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentane-1,2-diamine with methyl iodide and 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require catalysts or specific conditions like elevated temperatures or pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines.

Scientific Research Applications

N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to specific proteins, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
  • N1-methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine
  • N-methyl-N-(2,2,2-trifluoroethyl)propane-1,3-diamine

Uniqueness

N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine is unique due to its cyclopentane ring structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature distinguishes it from other similar compounds, potentially leading to different reactivity and interaction profiles in chemical and biological systems.

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

2-N-methyl-1-N-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine

InChI

InChI=1S/C8H15F3N2/c1-12-6-3-2-4-7(6)13-5-8(9,10)11/h6-7,12-13H,2-5H2,1H3

InChI Key

ZXBAWUBZKDHMLY-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1NCC(F)(F)F

Origin of Product

United States

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